molecular formula C6H6Cl2N2O2 B2605259 Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate CAS No. 2117371-86-3

Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B2605259
CAS No.: 2117371-86-3
M. Wt: 209.03
InChI Key: DFYUIKFFSUIUGP-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the reaction of 1-methyl-imidazole with methanol and formic acid to produce the target compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts, methanol, formic acid, and various nucleophiles. Reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound and the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, oxidized or reduced derivatives, and complex heterocyclic compounds.

Scientific Research Applications

Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and functional materials .

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • Methyl 2,4-dichloro-1H-imidazole-5-carboxylate
  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
  • 4,5-dichloro-2-methyl-1H-imidazole

Comparison: Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2,5-dichloro-3-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-10-3(5(11)12-2)4(7)9-6(10)8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYUIKFFSUIUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117371-86-3
Record name methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate
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